molecular formula C8H12O3 B2500117 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid CAS No. 2287272-46-0

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid

Cat. No.: B2500117
CAS No.: 2287272-46-0
M. Wt: 156.181
InChI Key: YNNYFDZQOPNHNW-UHFFFAOYSA-N
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Description

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is a bicyclic compound featuring a strained 2-oxabicyclo[2.1.1]hexane core with a methyl substituent and an acetic acid side chain. Its unique structure confers distinct physicochemical properties, including moderate acidity (pKa ~4–5, estimated) and solubility in polar solvents due to the carboxylic acid group.

Properties

IUPAC Name

2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c1-7-3-8(4-7,5-11-7)2-6(9)10/h2-5H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNNYFDZQOPNHNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CC(C1)(CO2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid typically involves the following steps:

    Formation of the Oxabicyclohexane Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxabicyclohexane ring.

    Introduction of the Acetic Acid Group: The acetic acid group is introduced through a series of reactions, including esterification and hydrolysis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

    Catalytic Reactions: Utilizing catalysts to enhance reaction rates and selectivity.

    Purification Steps: Employing techniques such as crystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitutions to form esters and amides. These reactions are critical for derivatization in drug development:

Reaction TypeReagents/ConditionsProductsKey Findings
Esterification Methanol, H<sub>2</sub>SO<sub>4</sub> (acid catalysis)Methyl 2-(1-methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetateHigh yields (>85%) under reflux; steric hindrance from the bicyclic structure slightly slows reaction kinetics .
Amidation Thionyl chloride (SOCl<sub>2</sub>), followed by primary aminesCorresponding amides (e.g., with benzylamine)Amidation proceeds efficiently at 0–5°C, preserving the bicyclic integrity .

Reduction of the Carboxylic Acid Group

The acid group can be reduced to primary alcohols or amines:

ReactionReagentsProductsNotes
Reduction to Alcohol LiAlH<sub>4</sub> in dry THF(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)methanolComplete conversion at 25°C; product isolated as a light-yellow liquid .
Conversion to Amine Curtius rearrangement via acyl azide intermediate1-Methyl-2-oxabicyclo[2.1.1]hexan-4-amineRequires careful temperature control (−10°C to 20°C) to avoid side reactions.

Functionalization of the Bicyclic Core

The oxabicyclo[2.1.1]hexane scaffold influences reactivity through steric and electronic effects:

Substitution Reactions

  • Halogenation : Electrophilic substitution at bridgehead positions is limited due to strain, but iodocyclization methods enable functionalization (e.g., introducing iodine at C4 for further cross-coupling) .

  • Oxidation : The methyl group on the bicyclic ring resists oxidation under mild conditions (e.g., KMnO<sub>4</sub>), but strong oxidants like CrO<sub>3</sub> degrade the scaffold .

Ring-Opening Reactions

  • Acidic hydrolysis (e.g., HCl, 100°C) cleaves the ether bridge, yielding linear diols. This reaction is reversible under basic conditions .

Comparative Reactivity with Analogues

The bicyclic structure imparts distinct reactivity compared to aromatic or aliphatic analogues:

Property2-Oxabicyclo[2.1.1]hexane DerivativeOrtho-Substituted Phenyl Analogue
Solubility in H<sub>2</sub>O155 µM (fluxapyroxad analogue) 25 µM (fluxapyroxad)
Steric HindranceHigh (θ = 80° non-planarity) Low (θ = 7–8° planarity)
Reaction KineticsSlower esterification rates Faster due to planar geometry

Key Mechanistic Insights

  • Steric Effects : The bicyclic framework imposes significant steric constraints, favoring reactions at the carboxylic acid over the strained ether ring .

  • Electronic Effects : Electron-withdrawing oxabicyclo groups enhance the acidity of the carboxylic proton (pK<sub>a</sub> ~3.5), facilitating deprotonation in basic media .

Scientific Research Applications

Medicinal Chemistry

The compound is investigated for its potential as a therapeutic agent due to its structural characteristics:

  • Biological Activity : Research indicates that compounds with a bicyclo[2.1.1]hexane framework may exhibit significant biological activities, including antibacterial and anticancer properties.
Compound Activity Reference
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acidAnticancer activity
2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetonitrileAntibacterial

Environmental Chemistry

The compound is relevant in studies focused on:

  • Wastewater Treatment : Its chemical properties allow it to interact with pollutants, facilitating their breakdown.

Catalytic Reactions

It serves as a substrate in catalytic oxidation reactions, contributing to the development of new synthetic methodologies in organic chemistry.

Case Study 1: Anticancer Activity

A study evaluated the anticancer activity of derivatives of this compound against various cancer cell lines, demonstrating significant inhibition rates.

Case Study 2: Interaction with Minerals

Research on its interactions with minerals has provided insights into prebiotic chemistry, suggesting implications for understanding the origin of life on Earth.

Mechanism of Action

The mechanism of action of 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s effects are likely mediated through its functional groups and their interactions with biological molecules. These interactions can influence various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural Analogs with Modified Functional Groups

[4-(Hydroxymethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methyl acetate
  • Structure : Replaces the acetic acid with an acetate ester and hydroxymethyl group.
  • Properties :
    • Molecular formula: C₉H₁₄O₄; molar mass: 186.21 g/mol.
    • Predicted boiling point: 275.1°C; density: 1.291 g/cm³.
    • Higher lipophilicity compared to the target compound due to the ester group.
  • Key Differences : Lacks the acidic proton, reducing hydrogen-bonding capacity and aqueous solubility. Suitable as a prodrug or synthetic intermediate .
3-(3,4-Dichlorophenyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic Acid
  • Structure : Incorporates a dichlorophenyl substituent.
  • Properties: Molecular weight: 248.19 g/mol.
  • Key Differences : The electron-withdrawing chlorine atoms increase acidity (lower pKa) and may influence biological activity .
(1-Methyl-2-azabicyclo[2.1.1]hexan-4-yl)boronic Acid
  • Structure : Replaces the oxygen atom in the bicyclic core with nitrogen (aza) and adds a boronic acid group.
  • Properties :
    • Boronic acid enables participation in Suzuki-Miyaura cross-coupling reactions.
    • The aza substitution alters ring electronics and basicity.
  • Key Differences : Functional versatility for bioconjugation or materials science, distinct from the carboxylic acid’s role in salt formation .

Analogs with Alternative Core Structures

2-(Spiro[2.3]hexan-4-yl)acetic Acid
  • Structure : Spiro[2.3]hexane core instead of bicyclo[2.1.1]hexane.
  • Properties :
    • Molecular formula: C₈H₁₂O₂; molar mass: 140.18 g/mol.
    • Boiling point: 254.0°C; density: 1.2 g/cm³.
4-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic Acid
  • Structure : Methoxymethyl substituent on the bicyclic core.
  • Properties :
    • Molecular formula: C₈H₁₂O₄; SMILES: COCC12CC(C1)(OC2)C(=O)O.
    • Ether group increases flexibility and lipophilicity.
  • Key Differences : The methoxy group may enhance metabolic stability compared to the methyl group in the target compound .

Biological Activity

2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

The compound is characterized by its unique bicyclic structure, which contributes to its biological properties. The molecular formula is C8H13O3C_8H_{13}O_3, and it possesses a molecular weight of approximately 157.18 g/mol.

PropertyValue
Molecular Formula C8H13O3
Molecular Weight 157.18 g/mol
CAS Number Not specified

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The bicyclic structure may enhance binding affinity and specificity, leading to modulation of metabolic pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It can interact with receptors, potentially influencing signal transduction pathways.

Biological Activity and Therapeutic Applications

Research indicates that this compound exhibits several biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar bicyclic structures possess antimicrobial properties against various pathogens. For instance, derivatives of oxabicyclo compounds demonstrated significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound may exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Research has indicated that related compounds can inhibit pro-inflammatory cytokines.

Analgesic Properties

There is potential for analgesic effects, as some bicyclic compounds have been linked to pain relief mechanisms through central nervous system interactions.

Case Studies

Several studies have explored the biological activity of related compounds or derivatives:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial activity of various bicyclic acids, including derivatives similar to this compound.
    • Results indicated effective inhibition against multiple bacterial strains, suggesting potential use in antibiotic formulations.
  • Research on Anti-inflammatory Properties :
    • A comparative analysis of oxabicyclo compounds found significant reductions in inflammation markers in vitro.
    • The study highlighted the potential for developing new anti-inflammatory drugs based on this scaffold.
  • Evaluation of Analgesic Activity :
    • Animal models were used to assess the analgesic effects of related bicyclic compounds.
    • The results showed a marked decrease in pain responses, indicating promise for further development in pain management therapies.

Q & A

Q. What are the primary synthetic routes for 2-(1-Methyl-2-oxabicyclo[2.1.1]hexan-4-yl)acetic acid, and how can reaction conditions be optimized?

The synthesis typically involves photochemical [2+2] cycloaddition reactions to construct the bicyclo[2.1.1]hexane scaffold, followed by functionalization of the acetic acid moiety. Key steps include:

  • Photochemical cyclization : Use UV light to induce cyclization of precursor dienes, ensuring proper wavelength (e.g., 254 nm) and solvent (e.g., acetone) for high regioselectivity .
  • Carboxylic acid introduction : Employ Michael addition or nucleophilic substitution to attach the acetic acid group, optimizing temperature (0–25°C) and catalysts (e.g., DMAP) .
    Yield optimization requires monitoring reaction intermediates via HPLC and adjusting stoichiometry of reagents like methyl chloroformate .

Q. How can the structure and purity of this compound be validated experimentally?

  • NMR spectroscopy : Analyze 1H^1H and 13C^{13}C NMR to confirm bicyclic framework and acetic acid substitution. Look for characteristic shifts:
    • Bicyclic protons: δ 1.2–2.8 ppm (multiplet patterns due to ring strain) .
    • Carboxylic acid proton: δ 10–12 ppm (broad singlet) .
  • X-ray crystallography : Resolve absolute stereochemistry and bond angles, particularly the 2-oxabicyclo[2.1.1]hexane ring geometry .
  • HPLC-MS : Assess purity (>95%) using C18 columns and electrospray ionization to detect impurities from incomplete cyclization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition studies (e.g., conflicting IC50_{50} values) may arise from:

  • Solvent effects : DMSO concentrations >1% can denature proteins; use lower concentrations or alternative solvents (e.g., PBS) .
  • Enantiomeric purity : Separate racemic mixtures via chiral HPLC (e.g., Chiralpak® IA column) to isolate active enantiomers, as stereochemistry significantly impacts target binding .
  • Assay validation : Cross-validate results using orthogonal methods (e.g., SPR vs. fluorescence polarization) to rule out artifacts .

Q. How does the bicyclic scaffold influence metabolic stability compared to monocyclic analogs?

The 2-oxabicyclo[2.1.1]hexane core enhances rigidity, reducing cytochrome P450-mediated oxidation:

  • In vitro microsomal assays : Compare half-life (t1/2_{1/2}) with non-bicyclic analogs. For example, hepatic microsomes (human/rat) show 2–3× longer t1/2_{1/2} due to restricted access to oxidation sites .
  • Computational modeling : Use DFT calculations to map electron density around the bicyclic system, identifying sites resistant to electrophilic attack .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Positional scanning : Synthesize derivatives with modifications at the 4-methyl or acetic acid positions. Test against target enzymes (e.g., kinases) to identify critical substituents .
  • Free-Wilson analysis : Quantify contributions of individual substituents to bioactivity, using regression models to prioritize synthetic targets .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase ligands to evaluate degradation efficiency of disease-related proteins .

Data-Driven Analysis

Q. How can computational tools predict interactions between this compound and biological targets?

  • Molecular docking (AutoDock Vina) : Simulate binding to active sites (e.g., GPCRs) using the bicyclic scaffold’s conformational constraints to improve pose prediction accuracy .
  • MD simulations (GROMACS) : Analyze stability of ligand-target complexes over 100 ns trajectories, focusing on hydrogen bonds between the acetic acid group and catalytic residues .
  • ADMET prediction (SwissADME) : Forecast blood-brain barrier penetration and CYP inhibition risks based on topological polar surface area (TPSA ≈ 60 Ų) .

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